molecular formula C9H7ClN2O B1601111 2-Chloro-4-methoxyquinazoline CAS No. 77767-98-7

2-Chloro-4-methoxyquinazoline

Cat. No.: B1601111
CAS No.: 77767-98-7
M. Wt: 194.62 g/mol
InChI Key: CIAADIPJOLLZFK-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxyquinazoline is a quinazoline derivative characterized by the presence of a chlorine atom at the 2-position and a methoxy group at the 4-position of the quinazoline ring system. This compound has garnered attention due to its potential biological and chemical properties, including its antioxidant activity and antibacterial effects against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxyquinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of anthranilic acid with chloroacetic acid in the presence of a dehydrating agent, followed by methylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methoxyquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.

Major Products Formed:

  • Oxidation: Formation of quinazoline-2,4-dione derivatives.

  • Reduction: Reduction of the quinazoline ring to produce dihydroquinazolines.

  • Substitution: Introduction of various functional groups at the quinazoline core.

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: Investigated for its antibacterial properties and potential use as a therapeutic agent.

  • Medicine: Explored for its antioxidant activity and possible applications in treating oxidative stress-related conditions.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-Chloro-4-methoxyquinazoline is structurally similar to other quinazoline derivatives, such as 2-Chloro-6-methoxyquinazoline and 4-Chloro-2-methoxyquinazoline. its unique substitution pattern at the 2- and 4-positions imparts distinct chemical and biological properties. These differences can influence the compound's reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and properties make it an important subject of study for chemists, biologists, and medical researchers alike. Further exploration of its mechanisms and applications may lead to new discoveries and advancements in various fields.

Properties

IUPAC Name

2-chloro-4-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-8-6-4-2-3-5-7(6)11-9(10)12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAADIPJOLLZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506821
Record name 2-Chloro-4-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77767-98-7
Record name 2-Chloro-4-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methoxyquinazoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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